molecular formula C17H21N3O2S B2684330 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide CAS No. 922105-86-0

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

カタログ番号 B2684330
CAS番号: 922105-86-0
分子量: 331.43
InChIキー: XLXPIQJZHBYLDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide, commonly known as CXCR2 antagonist, is a small molecule that has been widely studied for its therapeutic potential in various diseases. CXCR2 antagonist is a potent inhibitor of the chemokine receptor CXCR2, which plays a crucial role in inflammation and immune response.

作用機序

CXCR2 antagonist exerts its effects by blocking the binding of chemokines to the CXCR2 receptor, which is expressed on various immune cells, including neutrophils, macrophages, and T cells. By blocking the recruitment of these immune cells to the site of inflammation, CXCR2 antagonist reduces inflammation and improves tissue damage.
Biochemical and Physiological Effects:
CXCR2 antagonist has been shown to have several biochemical and physiological effects, including inhibition of neutrophil migration and activation, reduction of pro-inflammatory cytokine production, and improvement of tissue damage in various disease models. CXCR2 antagonist has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One of the advantages of CXCR2 antagonist is its specificity for the CXCR2 receptor, which allows for targeted inhibition of inflammation and immune response. However, one of the limitations of CXCR2 antagonist is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.

将来の方向性

There are several future directions for research on CXCR2 antagonist, including the development of more potent and selective compounds, the optimization of dosing and administration regimens, and the investigation of its therapeutic potential in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the combination of CXCR2 antagonist with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy.

合成法

The synthesis of CXCR2 antagonist involves several steps, including the preparation of 5-cyclohexyl-1,3,4-oxadiazol-2-amine, which is then reacted with 2-(ethylthio)benzoyl chloride in the presence of a base to form the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.

科学的研究の応用

CXCR2 antagonist has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory bowel disease, and asthma. In cancer, CXCR2 antagonist has been shown to inhibit tumor growth and metastasis by blocking the recruitment of neutrophils and other immune cells to the tumor microenvironment. In inflammatory bowel disease, CXCR2 antagonist has been shown to reduce inflammation and improve symptoms in preclinical models. In asthma, CXCR2 antagonist has been shown to reduce airway inflammation and improve lung function.

特性

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-23-14-11-7-6-10-13(14)15(21)18-17-20-19-16(22-17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXPIQJZHBYLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。